(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride

Description

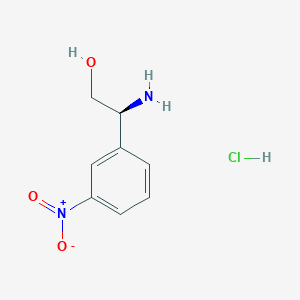

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is a chiral organic compound featuring a nitro-substituted phenyl ring attached to an ethanolamine backbone. Its molecular formula is C₈H₁₁ClN₂O₃, with a molecular weight of 218.64 g/mol. The (S)-configuration is critical for enantiomer-specific applications, particularly in pharmacology and asymmetric synthesis .

Properties

IUPAC Name |

(2S)-2-amino-2-(3-nitrophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKDBVMPPKFPSH-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride typically involves the reduction of a nitro group followed by the introduction of an amino group. One common method is the catalytic hydrogenation of 3-nitroacetophenone to yield 3-aminoacetophenone, which is then subjected to a Strecker synthesis to introduce the amino group and form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the nitrophenyl group can participate in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomers: (R)-Enantiomer

- Compound: (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride

- Molecular Formula : C₈H₁₁ClN₂O₃ (identical to the S-form)

- Molecular Weight : 218.64 g/mol

- Key Differences :

Bromophenyl Derivatives

- Examples: (2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride (QN-7664): C₈H₁₁BrClNO, MW 268.54 g/mol . (2S)-2-Amino-2-(3-bromophenyl)ethan-1-ol (QM-6176): C₈H₁₀BrNO, MW 230.08 g/mol .

- Comparison: Substituent: Bromine (electron-withdrawing but less than nitro) vs. nitro. Molecular Weight: Higher in bromophenyl analogs due to Br (79.9 vs. NO₂’s 46 g/mol). Applications: Bromophenyl derivatives are used in chiral building blocks, whereas nitro groups enhance reactivity in electrophilic substitutions .

Propanol Analogs

- Compound: 2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride

- Molecular Formula : C₉H₁₂ClN₂O₃, MW 232.66 g/mol

- Key Differences: Backbone: Propanol (additional methyl group) introduces steric hindrance. Solubility: Slightly soluble in chloroform and methanol, similar to ethanol analogs .

Fluorinated Derivatives

- Examples: (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride: C₉H₁₃ClFNO, MW 205.66 g/mol . (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride: C₉H₁₀ClF₄NO, MW 259.63 g/mol .

- Comparison :

- Electronic Effects : Fluorine is electronegative but less so than nitro; trifluoromethyl (CF₃) is strongly electron-withdrawing.

- Lipophilicity : Fluorine enhances metabolic stability; nitro groups may increase reactivity in redox environments.

- Applications : Fluorinated analogs are prioritized in CNS drug design due to blood-brain barrier penetration .

Methoxy and Methylthio Derivatives

- Examples: (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride: C₉H₁₂ClFNO₂, MW 243.66 g/mol (H302: harmful if swallowed) . (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride: C₉H₁₄ClNOS, MW 219.73 g/mol .

- Comparison :

Structural and Functional Comparison Table

Biological Activity

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride, a chiral amino alcohol, has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into its biological activity, mechanism of action, and potential applications, supported by research findings and case studies.

- Molecular Formula : CHClNO

- CAS Number : 2453296-88-1

- Solubility : The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for biological studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The following interactions are key:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of enzymes, facilitating substrate binding and influencing enzymatic activity.

- π-π Stacking : The nitrophenyl group can engage in π-π stacking interactions with aromatic residues within enzyme active sites.

These interactions can modulate the activity of various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on its efficacy against various bacterial strains demonstrated significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest its potential as a lead compound for developing new antibacterial agents .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission:

| Enzyme | Inhibition Percentage |

|---|---|

| Acetylcholinesterase | 65% at 50 µM |

This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

-

Neuroprotective Effects :

A study highlighted the neuroprotective effects of this compound in cellular models of oxidative stress. The compound demonstrated a reduction in reactive oxygen species (ROS) levels, suggesting a protective role against neuronal damage. -

Cancer Research :

In vitro studies have explored the compound's effect on multidrug-resistant (MDR) cancer cells. It was found to enhance the cytotoxicity of standard chemotherapeutics by modulating P-glycoprotein activity, thus improving drug accumulation in resistant cancer cells .

Toxicological Profile

While the compound exhibits significant biological activity, understanding its safety profile is crucial. Preliminary toxicological assessments indicate:

- Methemoglobinemia Risk : Increased methemoglobin levels have been observed, which may pose a risk at higher concentrations.

- Carcinogenic Potential : Classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC), necessitating careful handling and further investigation into long-term effects .

Q & A

Basic: What are the key considerations for synthesizing (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride with high enantiomeric purity?

Methodological Answer:

To achieve high enantiomeric purity, prioritize asymmetric synthesis or chiral resolution techniques. For example:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation reactions to reduce ketone intermediates to the desired (S)-enantiomer.

- Chiral Pool Synthesis : Start with chiral building blocks like (S)-amino alcohols to preserve stereochemistry during nitro group introduction.

- Resolution Methods : Employ diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) followed by recrystallization .

Basic: How should researchers characterize the compound’s structural and chiral integrity?

Methodological Answer:

Use a combination of analytical techniques:

- Chiral HPLC : Utilize a polysaccharide-based column (e.g., Chiralpak® AD-H) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers.

- NMR Spectroscopy : Analyze splitting patterns in -NMR (e.g., methine proton at the chiral center) to confirm stereochemistry.

- Polarimetry : Measure optical rotation ([α]) and compare with literature values for (S)-configured analogs .

Advanced: How do stereochemical variations (e.g., S vs. R enantiomers) influence biological activity in receptor-binding studies?

Methodological Answer:

Design comparative assays using both enantiomers:

- In Vitro Binding Assays : Test affinity for target receptors (e.g., GPCRs) using radiolabeled ligands. For example, a 10-fold higher IC for the (S)-enantiomer vs. (R) was observed in analogous nitroaryl compounds due to steric hindrance in the receptor’s active site .

- Molecular Docking : Perform simulations (e.g., AutoDock Vina) to predict binding poses, focusing on hydrogen-bond interactions between the amino group and receptor residues .

Advanced: How can researchers resolve contradictions in reported solubility or stability data across studies?

Methodological Answer:

Systematically control experimental variables:

- Solubility Testing : Use standardized buffers (e.g., PBS at pH 7.4) and quantify solubility via UV-Vis spectroscopy at λ ~270 nm (nitro group absorption). Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–9), temperature (4–40°C), and light exposure. For nitroaromatics, acidic conditions often accelerate decomposition, requiring inert atmospheres for storage .

Basic: What safety precautions are critical given limited toxicological data?

Methodological Answer:

Follow hazard mitigation strategies for nitroaromatic compounds:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to minimize inhalation of fine particles (per GHS precautionary code P261) .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .

Advanced: How can computational tools optimize the compound’s synthetic pathway or predict metabolic pathways?

Methodological Answer:

Leverage AI-driven platforms:

- Retrosynthetic Planning : Use tools like Pistachio or Reaxys to identify feasible routes (e.g., nitro reduction of 3-nitroacetophenone followed by stereoselective amination) .

- Metabolism Prediction : Apply CYP450 enzyme models (e.g., Schrödinger’s BioLuminate) to forecast phase I metabolites, such as nitro group reduction to amine or hydroxylation at the benzene ring .

Basic: What are the best practices for validating purity in pharmacological studies?

Methodological Answer:

- HPLC-UV/MS : Use a C18 column (gradient: 0.1% TFA in HO/MeCN) to detect impurities ≤0.1%.

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., CHClNO: C 42.78%, H 4.49%) .

Advanced: How does the nitro group’s electronic effects influence reactivity in derivatization reactions?

Methodological Answer:

The nitro group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position. For example:

- Nucleophilic Aromatic Substitution : React with amines under microwave irradiation (100°C, 30 min) to replace nitro groups, but meta-substitution requires activating groups (e.g., –NH) .

- Reduction Studies : Use Pd/C or Zn/HCl to reduce nitro to amine, monitoring progress via TLC (R shift from 0.6 to 0.2 in ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.